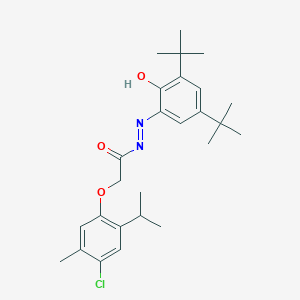
(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of Brønsted acids like TsOH·H₂O to catalyze the condensation reaction . The intermediate products undergo intramolecular nucleophilic addition and C−C bond cleavage to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its thiazole ring is a common motif in many biologically active molecules, including antibiotics and anticancer agents. Researchers are investigating its potential as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications that require specific functional groups or structural motifs.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate: This compound differs in the configuration of the double bond but shares many chemical properties with the (Z)-isomer.
(Z)-N-(4-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide: This compound has a similar structure but features an acetamide group instead of an ethyl ester group.
Uniqueness
The uniqueness of (Z)-ethyl 4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate lies in its specific combination of functional groups and its (Z)-configuration
Propriétés
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-3-28-22(26)16-4-8-18(9-5-16)24-13-17(12-23)21-25-20(14-29-21)15-6-10-19(27-2)11-7-15/h4-11,13-14,24H,3H2,1-2H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJKKXRZSYSGPW-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B378574.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(4-fluoroanilino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B378575.png)

![N-{2-(2-chlorophenyl)-1-[(4-fluoroanilino)carbonyl]vinyl}benzamide](/img/structure/B378579.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B378580.png)
![2-(4-Methoxyphenyl)-1,3-dimethyl-4-phenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B378583.png)
![2-amino-4-[4-(dimethylamino)-3-nitrophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B378584.png)
![Ethyl 4-{[(2-hydroxy-3-iodo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methyl]amino}benzoate](/img/structure/B378586.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B378588.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B378589.png)
![3-Iodo-1-[(4-methoxyanilino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B378592.png)


![ethyl 2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378595.png)
